Cas no 1706440-80-3 (3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione)

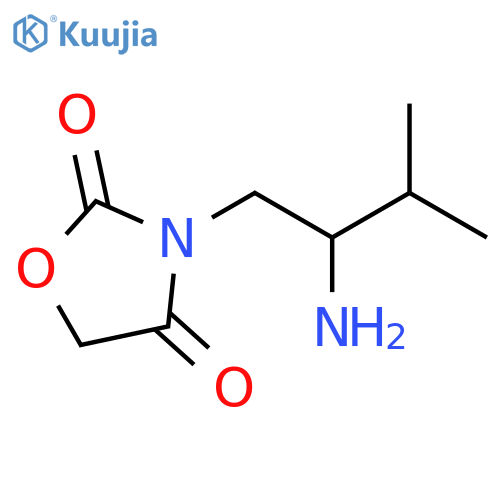

1706440-80-3 structure

商品名:3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione

CAS番号:1706440-80-3

MF:C8H14N2O3

メガワット:186.208362102509

MDL:MFCD29034626

CID:5161696

PubChem ID:86262560

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 2,4-Oxazolidinedione, 3-(2-amino-3-methylbutyl)-

- 3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione

-

- MDL: MFCD29034626

- インチ: 1S/C8H14N2O3/c1-5(2)6(9)3-10-7(11)4-13-8(10)12/h5-6H,3-4,9H2,1-2H3

- InChIKey: DQLDBTSCYYAKAB-UHFFFAOYSA-N

- ほほえんだ: O1CC(=O)N(CC(N)C(C)C)C1=O

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-234495-10.0g |

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |

1706440-80-3 | 95% | 10.0g |

$4236.0 | 2024-06-19 | |

| Enamine | EN300-234495-0.25g |

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |

1706440-80-3 | 95% | 0.25g |

$906.0 | 2024-06-19 | |

| Enamine | EN300-234495-1.0g |

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |

1706440-80-3 | 95% | 1.0g |

$986.0 | 2024-06-19 | |

| Enamine | EN300-234495-0.5g |

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |

1706440-80-3 | 95% | 0.5g |

$946.0 | 2024-06-19 | |

| Enamine | EN300-234495-1g |

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |

1706440-80-3 | 1g |

$986.0 | 2023-09-15 | ||

| Enamine | EN300-234495-10g |

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |

1706440-80-3 | 10g |

$4236.0 | 2023-09-15 | ||

| Enamine | EN300-234495-5g |

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |

1706440-80-3 | 5g |

$2858.0 | 2023-09-15 | ||

| Enamine | EN300-234495-0.05g |

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |

1706440-80-3 | 95% | 0.05g |

$827.0 | 2024-06-19 | |

| Enamine | EN300-234495-0.1g |

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |

1706440-80-3 | 95% | 0.1g |

$867.0 | 2024-06-19 | |

| Enamine | EN300-234495-2.5g |

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |

1706440-80-3 | 95% | 2.5g |

$1931.0 | 2024-06-19 |

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

1706440-80-3 (3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione) 関連製品

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 249916-07-2(Borreriagenin)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量